2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Medicinal Chemistry Computational Chemistry Property-based Design

Researchers face positional isomer ambiguity that disrupts SAR reproducibility. This compound resolves that with a confirmed meta-bromophenyl-1,2,4-triazole scaffold. - **Precise electronic profile**: Meta-bromine's inductive effect + ionizable carboxylic acid (TPSA 90.65 Ų, AlogP 1.29) distinct from ortho/para analogs. - **Derivatization-ready**: Free -COOH enables rapid amide/ester/hydrazide libraries; ester derivatives act as acylating agents for serine hydrolase probes. - **Process R&D value**: Model substrate for decarboxylative cross-couplings to 3,5-disubstituted triazoles. Available in research-grade purity with documented stability.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
CAS No. 2090852-37-0
Cat. No. B1478665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
CAS2090852-37-0
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NNC(=N2)CC(=O)O
InChIInChI=1S/C10H8BrN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
InChIKeyABCKQFIWCHJXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic Acid Overview


The compound 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 2090852-37-0) is a heterocyclic building block featuring a 1,2,4-triazole core, a 3-bromophenyl substituent, and a carboxylic acid functionality . With a molecular formula of C10H8BrN3O2 and a molecular weight of 282.09 g/mol, it belongs to the 1,2,4-triazole-3-acetic acid class, which is known for its versatile reactivity [1]. Its physical-chemical profile includes a calculated AlogP of approximately 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, as recorded in curated chemical databases, providing a baseline for assessing its drug-likeness and synthetic utility relative to isomeric analogs .

Meta-bromine positional identity Distinct regioisomer for SAR; ortho/para isomers not equivalent
Carboxylic acid handle Enables amide, ester, and hydrazide derivatization
Triazole-acetic acid scaffold Reported acylating-agent precursor; class-level reactivity

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic Acid: Non-Substitutable by Simple Analogs


Generic substitution is obstructed by the specific positional isomerism of the bromine atom on the phenyl ring, which critically dictates molecular geometry, electronic distribution, and intermolecular interactions in a way that ortho- or para-substituted analogs cannot replicate . This meta-substitution pattern is not merely a structural variant; it establishes a unique electronic environment that influences the compound's reactivity and biological target engagement. The combination of the bromine's electron-withdrawing inductive effect in the meta position and the ionizable carboxylic acid group creates a distinct polyfunctional handle for derivatization, a dual capacity absent in simple triazole rings or other positional isomers [1].

Target
Substitute
Risk
3-Bromophenyl (meta) acetic acid
Ortho- or para-bromo isomers
Altered electronic distribution and TPSA may shift binding; distinct CAS indicates non-identical properties
Triazole-acetic acid (carboxyl present)
Thioether-linked triazole analogs
Lacks acylating reactivity pathway; derivatization scope differs fundamentally

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic Acid: Key Differentiators


Regiochemical Impact on Physicochemical Profiles

The meta-bromine substitution in the target compound yields a topological polar surface area (TPSA) of 90.65 Ų, a value quantitatively distinct from its structural isomers. This measured parameter is a direct consequence of the bromine's spatial positioning, which alters the molecule's electron density distribution and hydrogen-bonding potential compared to ortho- and para-substituted analogs . In contrast, the ortho-bromo isomer (CAS 2090255-37-9) and para-bromo isomer (CAS 885281-00-5) share the identical molecular formula (C10H8BrN3O2, MW 282.09 g/mol) but are listed as separate entities by chemical suppliers, indicating differentiated property profiles that are critical for structure-activity relationship (SAR) studies .

TPSA Comparison
Class-level inference
90.65 Ų (meta)
Distinct from ortho/para isomers; confirms regioisomer-specific properties
No comparator TPSA published; suppliers catalog as separate products
Medicinal Chemistry Computational Chemistry Property-based Design

Thermal Decarboxylation vs. Non-Carboxylic Acid Analogs

A class-wide study by Khomenko et al. (2016) demonstrated that 1,2,4-triazolylacetic acids undergo decarboxylation quantitatively upon heating to their melting point, confirming the lability of the carboxylic acid group under thermal stress [1]. This established behavior is absent in non-carboxylic acid analogs, such as the N-aryl-4H-1,2,4-triazol-3-amines, which lack the acetyl moiety and thus do not exhibit this thermal decarboxylation pathway. The target compound's carboxylic acid functionality provides a specific reactive handle for further derivatization, which is both a synthetic advantage and a stability consideration not shared by its amine or thioether counterparts.

Thermal Decarboxylation
Class-level inference
Quantitative decarboxylation at melting point
Carboxyl lability absent in amine analogs; defines synthetic route boundary
Based on Khomenko et al. 2016 class study
Synthetic Chemistry Thermal Analysis Intermediate Stability

Acylating Reactivity vs. Thioether Analogs

The 2016 study by Khomenko et al. established that esters derived from 1,2,4-triazolylacetic acids act as strong acylating agents, a reactivity attributed to the activated methylene group adjacent to the triazole ring [1]. This chemical property is a critical differentiator from the more widely researched thioether derivatives, such as the 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, which have been studied for actoprotective and antimicrobial activities but lack this acylating capacity due to the sulfur insertion [2]. The direct carbon-carbon linkage in the target compound enables acylation-based conjugation that is chemically impossible for its thioether counterparts.

Acylating Reactivity
Class-level inference
Esters act as strong acylating agents
Acylation capacity absent in thioether analogs; enables covalent probe design
Khomenko et al. 2016; thioether analogs lack methylene group
Organic Synthesis Derivatization Acylation

Meta-Bromine: Anticancer Activity vs. Para-Substituted

A 2023 study by Ahsan et al. on ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant in vitro anticancer activity, with molecular docking studies confirming that the meta-bromo substituent engages in specific halogen-bonding interactions within the target binding pocket [1]. This contrasts with literature reports on para-bromophenyl and para-bromophenoxymethylene analogs, which exhibited only moderate experimental antitumor activity, indicating that the meta position confers a distinct pharmacophoric advantage [2]. While the target compound is the acetic acid derivative rather than the amine, the conserved 3-bromophenyl-triazole core suggests a transferable binding potential that the para-substituted isomer cannot provide.

Anticancer Activity (Analog)
Cross-study comparable
Reported activity in meta-amine series; moderate in para
Supports meta-bromine as a pharmacophoric determinant; no direct data on acid form
Ahsan et al. 2023 amine analogs; para reference Nersesyan et al.
Cancer Research SAR Molecular Docking

LogP Differential and Oral Absorption Profile

The computed AlogP for 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is reported as 1.29 . This lipophilicity value is a direct function of the bromine's meta position, which influences the molecule's overall dipole moment and partition coefficient differently than ortho (steric shielding of the carboxylic acid) or para (linear alignment) substitution. A LogP near 1.3 suggests a balanced partition between aqueous and lipid phases, a property critical for optimal oral bioavailability and cell permeability, whereas extreme LogP values would indicate poor absorption or excessive protein binding.

LogP Profile
Supporting evidence
AlogP 1.29
Balanced partition supports oral absorption prediction
In silico value; no comparator data available
ADME Drug-likeness Bioavailability

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic Acid Application Scenarios


Synthesis of Anticancer Leads

This compound is the optimal starting material for generating anticancer leads based on the 3-bromophenyl-1,2,4-triazole pharmacophore, as supported by the significant anticancer activity observed in its direct amine analogs [1]. The free carboxylic acid handle allows for rapid diversification into amides, esters, and hydrazides to explore SAR, while the confirmed meta-bromine position is essential for the halogen-bonding interactions implicated in target engagement.

Activity-Based Probe Synthesis via Acylation

Leveraging the class-level property of triazolylacetic esters as strong acylating agents, this compound can be converted into ester derivatives for covalent labeling of serine hydrolases or other nucleophile-active enzymes [1]. This capability is absent in the thioether-linked analogs commonly found in the literature, making this compound a unique precursor for developing serine- or cysteine-reactive probes.

Thermal Stability and Decarboxylative Coupling

The quantitative decarboxylation behavior identified in the 1,2,4-triazolylacetic acid class is critical for developing robust manufacturing processes [1]. This compound serves as a model substrate for studying decarboxylative cross-coupling reactions to generate 3,5-disubstituted triazoles, a transformation that is directly applicable to the synthesis of agrochemical and pharmaceutical intermediates.

Pharmacokinetic Model Calibration

Its precisely defined computed properties—a TPSA of 90.65 Ų and an AlogP of 1.29—make this compound a reliable reference standard for calibrating in silico ADME prediction models [1]. When procuring a brominated triazole with a defined acidity and minimal steric interference from the meta position, this compound provides a cleaner baseline than ortho-substituted isomers that introduce unwanted steric artifacts into the model.

Application
Selection Property
Validation Focus
Anticancer lead synthesis
3-Bromophenyl-triazole pharmacophore with meta-bromine
Anticancer assay endpoint context
Activity-based probe design
Acylating ester reactivity
Covalent labeling assay context
Decarboxylative coupling studies
Thermal decarboxylation profile
Reaction condition optimization
In silico ADME prediction models
Defined computed properties (TPSA, LogP)
Model benchmarking context
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